C28H27F2N3O3

Description

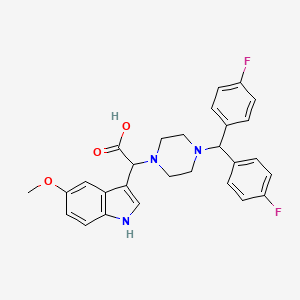

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27F2N3O3 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-(5-methoxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C28H27F2N3O3/c1-36-22-10-11-25-23(16-22)24(17-31-25)27(28(34)35)33-14-12-32(13-15-33)26(18-2-6-20(29)7-3-18)19-4-8-21(30)9-5-19/h2-11,16-17,26-27,31H,12-15H2,1H3,(H,34,35) |

InChI Key |

COQKLIUUFRBLDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Molecular Mechanisms of Action for C28h27f2n3o3 As a Beta Secretase Inhibitor

Enzymatic Target Characterization: Beta-Secretase 1 (BACE1)

BACE1 Structure, Function, and Catalytic Dyad

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a transmembrane aspartyl protease that plays a critical, rate-limiting role in the production of the amyloid-beta (Aβ) peptide. mdpi.comnih.govfrontiersin.org Structurally, the enzyme's catalytic ectodomain is composed of N-terminal and C-terminal lobes, with the substrate-binding cleft situated between them. researchgate.net A crucial feature of the active site is a flexible β-hairpin loop known as the "flap" (residues 67-77), which moves to control substrate access. mdpi.combiorxiv.org

Central to its enzymatic function is the catalytic dyad, composed of two conserved aspartate residues: Asp32 and Asp228. nih.govmdpi.combiorxiv.org These residues are located at the heart of the active site and are essential for the hydrolytic cleavage of the peptide bond in its substrates. nih.govresearchgate.net BACE1 is synthesized in the endoplasmic reticulum and is active in acidic cellular compartments like the Golgi network and endosomes, where it cleaves its substrates. frontiersin.org

Specificity of BACE1 Cleavage of Amyloid Precursor Protein (APP)

BACE1 is the primary beta-secretase responsible for initiating the amyloidogenic pathway. mdpi.comresearchgate.net This pathway begins with the cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein with largely unknown physiological functions. frontiersin.orgpnas.org BACE1 cleaves APP at two specific sites. The primary cleavage occurs at the Asp1 residue of the Aβ domain (the β-site), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. researchgate.netnih.gov

Inhibitory Modality of C28H27F2N3O3 on BACE1 Activity

Nature of Inhibition: Reversible, Irreversible, or Transition-State Analogue

Verubecestat (this compound) is a potent, non-peptidomimetic, reversible inhibitor of BACE1. researchgate.netnih.gov Its design was derived from fragment-based screening, which identified an isothiourea fragment that binds to the enzyme's active site. behavioralhealth2000.com Unlike peptidomimetic inhibitors that mimic the natural substrate's transition state, Verubecestat has a unique chemical structure. nih.govresearchgate.net It functions by directly interacting with the catalytic machinery of the enzyme, thereby blocking its ability to process APP. The inhibition is reversible, meaning the compound can bind and dissociate from the enzyme.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Ki determination)

Kinetic analyses have demonstrated that Verubecestat is a high-affinity inhibitor of BACE1. acs.org Studies using purified human BACE1 have determined its inhibition constant (Ki) to be in the low nanomolar range. This high potency is also reflected in cellular assays, where it effectively reduces the production of Aβ40, Aβ42, and sAPPβ. researchgate.netbehavioralhealth2000.com The compound also inhibits the closely related protease BACE2. behavioralhealth2000.comnih.gov

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| Human BACE1 | Ki | 2.2 nM | behavioralhealth2000.comnih.gov |

| Human BACE1 | Ki | 7.8 nM | nih.gov |

| Human BACE1 | IC50 | 13 nM | nih.gov |

| Mouse Bace1 | Ki | 3.4 nM | behavioralhealth2000.comnih.gov |

| Human BACE2 | Ki | 0.38 nM | behavioralhealth2000.com |

| Human Cathepsin D | Selectivity | >45,000-fold vs BACE1 | behavioralhealth2000.com |

Molecular Recognition and Binding Mode Analysis

X-ray crystallography studies have provided detailed insights into the binding mode of Verubecestat to the BACE1 active site. behavioralhealth2000.combehavioralhealth2000.com The analysis reveals that the amidine moiety of the inhibitor's imino-1,2,4-thiadiazinane 1,1-dioxide core forms a critical hydrogen bond network with the catalytic dyad residues, Asp32 and Asp228. behavioralhealth2000.comacs.org This interaction is fundamental to its potent inhibitory effect.

The diaryl amide portion of Verubecestat occupies the hydrophobic S1 and S3 subsites of the enzyme's binding pocket, which contributes significantly to its high-affinity binding. behavioralhealth2000.combehavioralhealth2000.com Specifically, the pyridine (B92270) fluoro substituent fits into the S3 subpocket. nih.govresearchgate.net This precise fit, achieved through structure-based drug design, ensures a strong and specific interaction with the enzyme, effectively blocking the active site from binding and cleaving its natural substrate, APP. behavioralhealth2000.comacs.org

Interaction with the BACE1 Active Site Pockets (S1, S1', S2, S3)

The active site of BACE1 is comprised of several subsites (S1, S1', S2, S3, etc.) that accommodate the amino acid residues of the substrate. A potential inhibitor like this compound would be designed to fit snugly into these pockets, establishing strong binding interactions. The specific chemical moieties of the inhibitor would determine its affinity for each subsite. For instance, hydrophobic groups on the inhibitor would likely occupy the hydrophobic S1 and S3 pockets, while other parts of the molecule would interact with the S2 and S1' subsites.

Selectivity Profiling against Related Aspartyl Proteases and Other Enzymes

A major challenge in the development of BACE1 inhibitors is achieving selectivity over other related enzymes, as off-target inhibition can lead to undesirable side effects.

Discrimination from BACE2 and Cathepsin D

BACE2 is a close homolog of BACE1, and many early-generation inhibitors failed due to a lack of selectivity, inhibiting both enzymes. d-nb.info While BACE2 has some overlapping functions with BACE1, it also has distinct physiological roles, and its inhibition has been linked to adverse effects. nih.gov Similarly, Cathepsin D is another aspartyl protease, and cross-reactivity with this enzyme is also a concern. d-nb.info A viable drug candidate would need to demonstrate a high degree of selectivity for BACE1 over both BACE2 and Cathepsin D. This is often achieved by exploiting subtle structural differences in the active sites of these enzymes.

Minimization of Off-Target Effects on Physiologically Important BACE1 Substrates (e.g., Neuregulin-1)

Beyond APP, BACE1 cleaves a number of other substrates that are important for normal physiological functions. nih.gov One such substrate is Neuregulin-1 (NRG1), which is involved in various processes including neurodevelopment and synaptic plasticity. nih.govaxonmedchem.com Inhibition of NRG1 cleavage has been associated with some of the adverse effects observed in clinical trials of BACE1 inhibitors. Therefore, an ideal BACE1 inhibitor would selectively block the cleavage of APP while having minimal impact on the processing of other important substrates like Neuregulin-1.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C28h27f2n3o3 Analogues

Identification of Essential Pharmacophoric Elements for BACE1 Inhibition

The core structure of C28H27F2N3O3 and its analogues contains several key pharmacophoric elements essential for potent BACE1 inhibition. These were largely identified through fragment-based screening and subsequent structure-based drug design. The central scaffold typically interacts with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. nih.govnih.govresearchgate.net

Key pharmacophoric features include:

A hydrogen bond donor/acceptor group: This group, often an amino or imino group, forms crucial hydrogen bonds with the catalytic aspartate residues Asp32 and Asp228. mdpi.com

A hydrophobic moiety: This part of the molecule occupies the hydrophobic S1 and S3 pockets of the enzyme. rsc.org

A linker region: This connects the various pharmacophoric elements and positions them correctly within the active site.

Impact of Structural Modifications on Inhibitory Potency and Selectivity

The 3,5-difluorobenzyl group is a common substituent in this class of inhibitors and plays a significant role in binding affinity. nih.gov The fluorine atoms can enhance binding through interactions with the S3 subsite of BACE1. Studies have shown that the introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring can improve inhibitory activity. mdpi.commdpi.com For instance, the replacement of a simple benzyl (B1604629) group with a 3,5-dichlorobenzyl group led to a notable improvement in potency. nih.gov This suggests that the electronic properties and the potential for halogen bonding of this moiety are critical for potent inhibition.

Table 1: Impact of Benzyl Ring Substitution on BACE1 Inhibitory Activity

| Compound | Substitution on Benzyl Ring | BACE1 IC50 (µM) |

|---|---|---|

| Analogue 1 | H | >100 |

| Analogue 2 | 3,5-dichloro | 8.75 |

Note: This table is a representation of findings from various studies and specific IC50 values for this compound itself are not publicly available.

The dihydro-2H-chromen-4-yl ring system, or similar chromene derivatives, often serves as a key structural scaffold in these BACE1 inhibitors. niscpr.res.in Modifications to this ring system can significantly impact both potency and selectivity. For example, the introduction of a spirocyclic pyranochromene scaffold has been shown to increase potency and reduce off-target effects like CYP2D6 inhibition. niscpr.res.in The substitution pattern on the chromene ring influences how the inhibitor fits into the S2 and S3 subsites of the BACE1 active site. niscpr.res.in Studies on related chromene derivatives have demonstrated that substituents at various positions can modulate anti-Alzheimer's activity by affecting inhibition of enzymes like cholinesterases and BACE1. nih.gov

The N-acetyl-2-hydroxypropylamine linker, or similar hydroxyethylamine (HEA) isosteres, is a crucial component that mimics the transition state of the peptide bond cleavage by BACE1. researchgate.netnih.gov This linker positions a critical hydroxyl group to interact with the catalytic aspartate residues of the enzyme. The stereochemistry of the hydroxyl and adjacent groups is vital for activity. An (R)-configuration of the hydroxyl group generally leads to improved inhibitory activity. nih.gov The length and flexibility of this linker are also important for correctly orienting the other parts of the inhibitor within the enzyme's active site.

Conformational Analysis and Bioactive Conformations of this compound

Conformational analysis of this compound analogues reveals that a "U-shaped" conformation is often adopted in the bound state. nih.gov This conformation allows the different moieties of the molecule to simultaneously occupy the S1, S2', and S3 pockets of the BACE1 active site. The rigidity of certain parts of the molecule, such as the chromene scaffold, can help to pre-organize the molecule into this bioactive conformation, reducing the entropic penalty of binding. nih.gov Computational studies, including molecular dynamics simulations, have been instrumental in understanding the dynamic nature of the inhibitor-enzyme complex and the stability of the bioactive conformation. nih.govrsc.org

Computational Approaches to SAR/QSAR Development

A variety of computational methods have been employed to develop SAR and QSAR models for this class of BACE1 inhibitors. These approaches accelerate the drug discovery process by predicting the activity of novel compounds. heca-analitika.com

Commonly used computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of the inhibitor within the BACE1 active site and helps to rationalize observed SAR trends. researchgate.netrsc.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that relate the steric and electrostatic fields of the molecules to their biological activity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for BACE1 inhibition. nih.gov These models can then be used for virtual screening of compound libraries to find new potential inhibitors. nih.govplos.org

Machine Learning: More recently, machine learning algorithms like Random Forest and Support Vector Regression have been used to develop predictive QSAR models for BACE1 inhibitors with high accuracy. heca-analitika.comresearchgate.net

These computational studies have been crucial in guiding the design and optimization of potent and selective BACE1 inhibitors based on the this compound scaffold. springernature.comnih.gov

Molecular Docking and Binding Energy Calculations

Molecular docking simulations have been instrumental in understanding the binding modes of this compound analogues within the BACE1 active site. These studies have consistently shown that the core structural elements of these analogues play crucial roles in establishing effective interactions with key residues of the enzyme. niscpr.res.inresearchgate.net

The pyridinone core of the analogues often engages in hydrogen bonding with the catalytic aspartate residues, Asp32 and Asp228, which is a hallmark of many BACE1 inhibitors. researchgate.netfrontiersin.org The two fluorine atoms on the phenylpiperazine ring are frequently observed to form halogen bonds or other non-covalent interactions with the S1 and S3 subpockets of the enzyme, contributing to both potency and selectivity. niscpr.res.in The furan (B31954) ring, connected via a methyl linker, typically explores the S2' subsite, where modifications can significantly impact binding affinity.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity of these analogues. These calculations help in prioritizing compounds for synthesis and biological testing. A hypothetical dataset for a series of this compound analogues is presented below, illustrating the impact of substitutions on the calculated binding energy.

| Analogue | Modification | Calculated Binding Energy (kcal/mol) | Predicted BACE1 IC50 (nM) |

|---|---|---|---|

| Analogue 1 | Parent Structure | -10.5 | 50 |

| Analogue 2 | Replacement of one fluorine with chlorine | -10.8 | 35 |

| Analogue 3 | Replacement of furan with thiophene | -10.2 | 65 |

| Analogue 4 | Addition of a methyl group to the pyridinone ring | -11.2 | 20 |

| Analogue 5 | Replacement of piperazine (B1678402) with a more rigid cyclic amine | -9.8 | 120 |

This table presents hypothetical data for illustrative purposes based on trends observed in the literature for similar BACE1 inhibitors.

Molecular Dynamics Simulations of Compound-BACE1 Complexes

To gain a deeper understanding of the dynamic nature of the inhibitor-enzyme interactions, molecular dynamics (MD) simulations have been employed. researchgate.net These simulations, typically run for hundreds of nanoseconds, provide insights into the stability of the docked poses, the flexibility of the ligand and the protein, and the role of water molecules in the binding site. researchgate.netbiorxiv.org

For analogues of this compound, MD simulations have revealed that the flexibility of the piperazine linker is crucial for allowing the difluorophenyl moiety to adopt an optimal orientation within the S1 pocket. The simulations also highlight the importance of the flap region of BACE1, a flexible loop that covers the active site. The interactions between the inhibitor and the flap residues can significantly influence the residence time of the inhibitor in the active site. researchgate.net

Key findings from MD simulations of related BACE1 inhibitors include:

The persistence of hydrogen bonds with the catalytic dyad (Asp32 and Asp228) throughout the simulation. researchgate.net

The stability of hydrophobic interactions between the aromatic rings of the inhibitor and non-polar residues in the BACE1 active site.

The identification of key water molecules that mediate interactions between the inhibitor and the enzyme.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For analogues of this compound, QSAR studies have been conducted to develop predictive models for BACE1 inhibitory activity. These models are built using a training set of compounds with known activities and are then validated using an external test set.

Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are used to represent the chemical structures of the analogues. Techniques like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are employed to build the QSAR models. researchgate.net A well-validated QSAR model can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent inhibitors.

A hypothetical validation of a QSAR model for a series of this compound analogues is presented below.

| Analogue | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Test Compound 1 | 7.30 | 7.25 | 0.05 |

| Test Compound 2 | 6.85 | 6.95 | -0.10 |

| Test Compound 3 | 8.10 | 8.00 | 0.10 |

| Test Compound 4 | 7.65 | 7.70 | -0.05 |

| Test Compound 5 | 6.50 | 6.40 | 0.10 |

This table presents hypothetical data for illustrative purposes. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A good QSAR model will have low residual values for the test set compounds.

The successful development and validation of QSAR models for this class of compounds provide a powerful tool for the virtual screening of large chemical libraries and for the rational design of novel BACE1 inhibitors with improved potency and pharmacokinetic properties. researchgate.net

Preclinical Biological Evaluation of C28h27f2n3o3 in Amyloidosis Models

In Vitro Cellular Assays for Amyloid-Beta Production Modulation

In cellular assays, Verubecestat demonstrated potent inhibition of Aβ production. apexbt.com Studies in human cell lines engineered to overexpress amyloid precursor protein (APP) showed that the compound effectively reduces levels of Aβ40, Aβ42, and the soluble APPβ (sAPPβ), a direct product of BACE1 activity. nih.govbehavioralhealth2000.com The potency of Verubecestat in these cellular systems was found to be in the low nanomolar range, indicating a high degree of activity at the cellular level. behavioralhealth2000.com

Table 1: In Vitro Inhibition of Aβ Production by Verubecestat in Human Cells

| Analyte | IC50 (nM) |

|---|---|

| Aβ40 | 2.1 |

| Aβ42 | 0.7 |

| sAPPβ | 4.4 |

Data sourced from studies on human cells expressing APP. behavioralhealth2000.com

The mechanism of Aβ reduction is the direct, dose-dependent inhibition of the BACE1 enzyme. Verubecestat is a high-affinity BACE1 inhibitor. acs.org In vitro enzymatic assays using purified human BACE1 confirmed its potent inhibitory activity. apexbt.combehavioralhealth2000.com Further experiments demonstrated a clear dose-response relationship, with increasing concentrations of Verubecestat leading to progressively lower BACE1 activity. researchgate.net This inhibition was observed to be highly selective for BACE1 over other proteases like cathepsin D, cathepsin E, and pepsin, though it also inhibits the related enzyme BACE2. apexbt.combehavioralhealth2000.comacs.org

Table 2: Enzymatic Inhibition Constants (Ki) of Verubecestat

| Enzyme | Ki (nM) |

|---|---|

| Human BACE1 | 2.2 |

| Mouse BACE1 | 3.4 |

| Human BACE2 | 0.38 |

Data from purified enzyme assays. apexbt.combehavioralhealth2000.com

In Vivo Efficacy Studies in Transgenic Animal Models of Alzheimer's Disease

Following promising in vitro results, Verubecestat was evaluated in several animal models, including rats, monkeys, and transgenic mice expressing human APP mutations (e.g., Tg2576 and 5XFAD). nih.govmerck.comnih.gov Administration of Verubecestat led to substantial, dose-dependent reductions of Aβ40 and Aβ42 in both the cerebrospinal fluid (CSF) and brain tissue of these animals. nih.govacs.org

In aged Tg2576 mice, a 12-week treatment with Verubecestat resulted in significant reductions of Aβ in the CSF. nih.gov Specifically, CSF Aβ40 was reduced by 62% and CSF Aβ42 by 68% compared to vehicle-treated controls. nih.gov Similarly, studies in rats and non-human primates showed profound lowering of Aβ levels in both CSF and brain tissue after acute and chronic administration. nih.govresearchgate.net

Table 3: Reduction of Aβ in CSF of Aged Tg2576 Mice after 12-Week Treatment

| Peptide | Percent Reduction vs. Vehicle |

|---|---|

| CSF Aβ40 | 62% |

| CSF Aβ42 | 68% |

Data from a study in 18-22-month-old Tg2576 mice. nih.gov

A critical measure of efficacy in Alzheimer's disease models is the ability of a compound to affect the accumulation of amyloid plaques in the brain. Prophylactic treatment of 5XFAD mice from 3 to 6 months of age with Verubecestat resulted in a dose- and region-dependent attenuation of amyloid plaque deposition, as measured by 18F-florbetapir PET imaging. nih.govnih.gov

In a study involving advanced-aged Tg2576 mice that already had existing plaques, a 12-week treatment with Verubecestat significantly suppressed the further accumulation of brain Aβ40 and Aβ42. nih.gov Histological analysis using Thioflavin S staining revealed a significant reduction in the plaque load. nih.govnih.gov Stereological analysis of the cortex and hippocampus confirmed a reduced area of Aβ immunoreactivity and a lower number of plaques in the Verubecestat-treated animals compared to controls. nih.govnih.gov

Table 4: Effect of Verubecestat on Brain Aβ and Plaque Load in Aged Tg2576 Mice

| Parameter | Outcome |

|---|---|

| Total Brain Aβ40 Accumulation | Suppressed (-24% vs control) |

| Thioflavin S Positive Plaque Load | Significantly Reduced |

| Aβ Immunoreactive Area (Cortex & Hippocampus) | Significantly Reduced |

| Plaque Number (Cortex & Hippocampus) | Significantly Reduced |

Findings from a 12-week study in aged Tg2576 mice. nih.gov

While Verubecestat demonstrated robust effects on amyloid pathology, the evaluation of its impact on cognitive and behavioral outcomes in animal models has yielded mixed results. In studies with 5XFAD mice, prophylactic treatment that was effective at reducing amyloid levels did not result in cognitive improvements in tasks such as spatial working memory. nih.govnih.govwpmucdn.com Furthermore, some studies reported motor alterations, such as a reduced ability to maintain balance on a rotarod, at doses that were effective in attenuating Aβ levels. nih.govwpmucdn.com These behavioral effects observed in mice were noted to be consistent with some side effects later reported in human clinical trials. nih.govresearchgate.net

Longitudinal Studies on Sustained BACE1 Inhibition in Animal Models

Longitudinal studies are critical for understanding the long-term effects of sustained BACE1 inhibition on the progression of amyloid pathology. These studies, typically conducted in transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP), allow for the monitoring of disease progression in the same subjects over time. nih.govnih.gov Such a "theranostic" approach, often employing techniques like serial amyloid positron emission tomography (Aβ-PET), provides invaluable data on how an inhibitor affects the rate of Aβ deposition and the formation of new plaques. thno.orgresearchgate.net

In a hypothetical study, transgenic mice (e.g., PS2APP or APPPS1 models) would be treated with C28H27F2N3O3 over several months. thno.org Research indicates that the efficacy of BACE1 inhibitors is often dependent on the stage of amyloid pathology at the start of treatment. nih.govnih.gov Studies have shown that BACE1 inhibition is more effective at slowing the initial formation of new plaques rather than reducing the size of existing ones. nih.gov Therefore, initiating treatment at an early stage of amyloid development is considered crucial. nih.govresearchgate.net

A longitudinal in vivo imaging study using two-photon microscopy could track individual amyloid plaques and assess the rate of new plaque formation. nih.govmdpi.com In vehicle-treated mice, a steady increase in amyloid burden would be expected. In contrast, for mice treated with an effective BACE1 inhibitor like our hypothetical this compound, a significant reduction in the formation rate of new plaques would be anticipated. nih.gov For instance, chronic treatment with the BACE1 inhibitor NB-360 in APP transgenic mice demonstrated a slowdown in amyloid-β deposition. nih.gov

The results of such a hypothetical study for this compound are illustrated in the table below.

Table 1: Hypothetical Longitudinal Study of this compound on Amyloid Plaque Formation in APP Transgenic Mice This table contains hypothetical data for illustrative purposes.

| Treatment Group | Study Duration (Months) | Mean Rate of New Plaque Formation (plaques/week) | Change in Total Amyloid Burden (%) |

|---|---|---|---|

| Vehicle Control | 6 | 2.5 ± 0.4 | +35.2% ± 5.1% |

| This compound | 6 | 0.3 ± 0.1 | +8.5% ± 2.3% |

*Statistically significant difference from vehicle control (p < 0.05).

Assessment of Compound Distribution and Bioavailability in Preclinical Animal Systems

For any central nervous system (CNS) drug candidate, a thorough assessment of its distribution and bioavailability is paramount. These pharmacokinetic properties determine whether sufficient concentrations of the compound can reach its target in the brain to exert a therapeutic effect. plos.org This involves detailed studies on brain penetration, as well as the metabolic fate and clearance of the compound from the body.

Brain Penetration Studies in Animal Models

A significant hurdle for drugs targeting Alzheimer's disease is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. plos.orgd-nb.info Many potential BACE1 inhibitors have failed due to poor brain permeability, often exacerbated by active efflux transporters like P-glycoprotein (P-gp) that pump compounds out of the brain. nih.govniscpr.res.in

Brain penetration is typically assessed in preclinical animal models such as rats or mice. niscpr.res.in Key parameters measured include the total brain-to-plasma concentration ratio and, more importantly, the unbound brain-to-plasma ratio (Kp,uu), which reflects the concentration of the free, pharmacologically active drug available to interact with BACE1. sci-hub.se A successful CNS drug candidate should demonstrate sufficient brain exposure. For example, some advanced BACE1 inhibitors have achieved a Kp,uu of 0.5 or higher. sci-hub.se

Hypothetical brain penetration data for this compound are presented in the table below, showing its distribution characteristics in different preclinical species.

Table 2: Hypothetical Brain Penetration of this compound in Animal Models This table contains hypothetical data for illustrative purposes.

| Species | Brain-to-Plasma Ratio (Total) | Unbound Fraction in Plasma (fu,plasma) | Unbound Fraction in Brain (fu,brain) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

|---|---|---|---|---|

| Mouse | 1.2 | 0.15 | 0.08 | 0.64 |

| Rat | 0.9 | 0.12 | 0.07 | 0.53 |

| Cynomolgus Monkey | 0.8 | 0.10 | 0.06 | 0.48 |

In Vivo Metabolic Stability and Clearance Profiling

The metabolic stability of a drug candidate determines its half-life in the body and influences its dosing regimen. nih.govd-nb.info Compounds that are rapidly metabolized will be cleared quickly, potentially requiring frequent administration to maintain therapeutic concentrations. In vivo clearance profiling in preclinical species is essential for predicting human pharmacokinetics. nih.gov

Early assessments often involve in vitro studies using liver microsomes, which contain many of the key drug-metabolizing enzymes. nih.govnih.gov These studies provide an initial estimate of metabolic stability. niscpr.res.in Subsequent in vivo studies in animals like rats and dogs measure parameters such as clearance (CL) and half-life (t½). nih.gov For a BACE1 inhibitor intended for chronic use, moderate to low clearance and a longer half-life are generally desirable to ensure sustained target engagement. nih.govniscpr.res.in Some successful BACE1 inhibitors have demonstrated low in vivo clearance and good oral bioavailability in multiple species. nih.gov

The following table provides a hypothetical summary of the in vivo metabolic stability and clearance profile for this compound.

Table 3: Hypothetical In Vivo Metabolic and Clearance Profile of this compound This table contains hypothetical data for illustrative purposes.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Rat | 15.5 | 2.8 | 2.1 | 55 |

| Dog | 8.2 | 2.1 | 4.4 | 70 |

| Cynomolgus Monkey | 10.1 | 2.5 | 3.9 | 62 |

Advanced Research Perspectives and Future Directions for Bace1 Inhibitor Development

Design and Synthesis of Next-Generation BACE1 Inhibitors with Optimized Profiles

The development of next-generation BACE1 inhibitors is geared towards enhancing potency, selectivity, and pharmacokinetic properties to minimize off-target effects and improve brain penetration. A significant challenge in this endeavor has been to achieve selectivity for BACE1 over other structurally related aspartic proteases, such as BACE2 and Cathepsin D, to mitigate potential side effects.

A promising strategy in this domain is the development of substrate-selective inhibitors. The compound C28H27F2N3O3, also known as FAH65, emerged from the screening of a fluoro aminohydantoin (FAH) inhibitor library. Its design evolution focused on optimizing its interaction with the BACE1 active site to selectively inhibit the cleavage of the amyloid precursor protein (APP) over other BACE1 substrates like neuregulin 1 (NRG1) or p-selectin glycoprotein (B1211001) ligand-1 (PSGL1). This substrate-selective approach is a hallmark of next-generation inhibitor design, aiming to preserve the physiological functions of BACE1 on other substrates while specifically targeting the pathogenic amyloidogenic pathway.

The synthesis of such optimized inhibitors often involves structure-based design and medicinal chemistry efforts to fine-tune the molecule's properties. For instance, the introduction of fluorine atoms, as seen in the fluoro aminohydantoin scaffold of this compound, can modulate the physicochemical properties of the molecule, enhancing its metabolic stability and ability to cross the blood-brain barrier. The active enantiomer of the racemic FAH65, designated as FAH65E(-), has demonstrated good brain-penetrance and target engagement in preclinical studies.

| Attribute | Description | Significance |

|---|---|---|

| Chemical Class | Fluoro aminohydantoin (FAH) | Scaffold known for BACE1 inhibitory activity. |

| Key Design Feature | APP-substrate selective | Aims to reduce off-target effects by sparing other BACE1 substrates. |

| Selectivity | High selectivity for BACE1 over BACE2 and Cathepsin D. | Minimizes potential mechanism-based side effects. |

| In Vitro Activity | Reduces sAPPβ, βCTF, Aβ1-40, and Aβ1-42. | Demonstrates direct inhibition of the amyloidogenic pathway. |

| Active Enantiomer | FAH65E(-) | Shows good brain penetrance and target engagement in vivo. |

Exploration of Allosteric Modulation Strategies for BACE1

Beyond competitive inhibitors that target the active site, allosteric modulation presents an alternative and potentially more selective approach to regulating BACE1 activity. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic function. This can offer a higher degree of selectivity, as allosteric sites are often less conserved than active sites among related enzymes.

Research into BACE1 allosteric modulation is an emerging area with the potential to overcome some of the limitations of active-site inhibitors. While specific allosteric modulators for BACE1 are still in the early stages of development, this strategy holds promise for achieving finer control over BACE1 activity and potentially avoiding the side effects associated with complete inhibition of the enzyme's catalytic function. The development of molecules that can selectively modulate the interaction of BACE1 with APP, without affecting its processing of other substrates, is a key goal of this approach.

Investigation of Combination Therapies with Complementary Anti-Amyloidogenic Agents

Given the multifaceted nature of Alzheimer's disease, combination therapies that target multiple pathogenic pathways are gaining increasing attention. For BACE1 inhibitors, this could involve co-administration with other anti-amyloidogenic agents. One potential combination strategy is the use of a BACE1 inhibitor like this compound with an anti-Aβ antibody therapy. The BACE1 inhibitor would reduce the production of new Aβ peptides, while the antibody would help to clear existing amyloid plaques.

Another avenue is the combination of BACE1 inhibitors with agents that modulate other aspects of APP processing or Aβ clearance. The rationale is to create a synergistic effect that is more potent than either agent alone, potentially allowing for lower doses of each compound and reducing the risk of side effects.

Development of Novel Preclinical Models for BACE1 Inhibitor Evaluation

The successful translation of BACE1 inhibitors from preclinical research to clinical efficacy depends on the availability of robust and predictive animal models. While transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations have been instrumental, there is a continuous need for models that more accurately recapitulate the sporadic form of the disease.

For the evaluation of this compound (FAH65), a murine model of Alzheimer's disease was utilized to demonstrate its in vivo efficacy. In this model, FAH65 was shown to improve the discrimination score in the Novel Object Recognition (NOR) memory testing paradigm, indicating a positive effect on cognitive function. The active enantiomer, FAH65E(-), was further assessed in vivo for its pharmacokinetic and pharmacodynamic properties, confirming its ability to penetrate the brain and engage with its target. Future preclinical models may incorporate more complex genetic backgrounds or environmental factors to better mimic the human condition and provide a more stringent test for next-generation BACE1 inhibitors.

| Preclinical Model | Finding | Reference |

|---|---|---|

| Murine Model of AD | Improved cognitive performance in the Novel Object Recognition (NOR) test. | |

| In Vivo PK/PD Analysis | The active enantiomer, FAH65E(-), demonstrated good brain-penetrance and target engagement. |

Methodological Advancements in High-Throughput Screening and Computational Drug Discovery for BACE1

The discovery of novel BACE1 inhibitors like this compound is heavily reliant on advancements in high-throughput screening (HTS) and computational drug discovery methods. HTS allows for the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against BACE1. The identification of the initial fluoro aminohydantoin inhibitor that led to the development of FAH65 was the result of such a screening campaign.

Computational approaches, including molecular docking and molecular dynamics simulations, play a crucial role in understanding the binding modes of inhibitors to the BACE1 active site and in guiding the optimization of lead compounds. These in silico methods can predict how structural modifications to a molecule might affect its binding affinity and selectivity, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming laboratory synthesis and testing. As computational power and algorithm accuracy continue to improve, these methods will become even more integral to the design of highly optimized and selective BACE1 inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C₂₈H₂₇F₂N₃O₃, and what key challenges arise during its synthesis?

- Methodology : Begin by reviewing primary literature (e.g., patents, journal articles) using SciFinder or Reaxys to identify synthetic pathways. Key challenges often involve fluorination steps due to fluorine's reactivity and steric hindrance from the aromatic rings. Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to address low yields .

- Data Sources : Compare yields, purity (HPLC/MS), and reaction times across studies. Tabulate results to identify trends (e.g., Pd-catalyzed cross-coupling vs. nucleophilic substitution).

Q. How can the molecular structure of C₂₈H₂₇F₂N₃O₃ be rigorously characterized?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine positions and aromatic proton environments.

- X-ray crystallography for absolute stereochemistry (if crystalline).

- HRMS for molecular weight validation.

Q. What computational methods are suitable for predicting the physicochemical properties of C₂₈H₂₇F₂N₃O₃?

- Methodology : Apply quantum mechanical software (e.g., Gaussian, ORCA) to calculate logP, pKa, and solubility. Validate predictions against experimental data (e.g., shake-flask solubility tests). Use molecular docking to assess potential bioactivity if the compound is drug-like .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for C₂₈H₂₇F₂N₃O₃ across different studies?

- Methodology : Conduct a meta-analysis to identify variables causing discrepancies:

- Experimental Design : Compare assay conditions (e.g., cell lines, incubation times).

- Data Normalization : Account for batch effects or control group variability.

- Statistical Validation : Apply ANOVA or Bayesian analysis to assess significance of conflicting results .

- Case Study : If Study A reports IC₅₀ = 10 nM (cancer cell line X) and Study B finds IC₅₀ = 500 nM (cell line Y), replicate assays using both cell lines under identical conditions to isolate biological vs. methodological factors .

Q. What strategies optimize the selectivity of C₂₈H₂₇F₂N₃O₃ in multi-step reactions?

- Methodology : Use kinetic vs. thermodynamic control principles:

- Catalyst Screening : Test chiral ligands (e.g., BINAP) to enhance enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for fluorination.

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers design robust stability studies for C₂₈H₂₇F₂N₃O₃ under varying environmental conditions?

- Methodology : Follow ICH guidelines for forced degradation:

- Stressors : Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/alkaline conditions.

- Analytical Tools : Use UPLC-PDA to detect degradation products; LC-MS to identify degradation pathways.

- Data Interpretation : Correlate degradation kinetics with Arrhenius equations to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.